

Application Note: Analysis of *sec*-Butylcyclohexane using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *sec*-Butylcyclohexane

Cat. No.: B1581254

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Audience: Researchers, scientists, and drug development professionals.

Introduction

***sec*-Butylcyclohexane** (CAS No. 7058-01-7) is a saturated aliphatic hydrocarbon with the molecular formula C₁₀H₂₀.^{[1][2]} Its analysis is pertinent in various fields, including petrochemical and solvent industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like ***sec*-butylcyclohexane**. This document provides a detailed protocol and data for the analysis of ***sec*-butylcyclohexane** by GC-MS.

Experimental Protocol

A well-defined experimental protocol is crucial for reproducible and accurate results. The following protocol is a standard method for the analysis of ***sec*-butylcyclohexane**.

1. Sample Preparation

For optimal results, ensure the sample is pure to minimize matrix interferences.^[3] Depending on the sample matrix, preparation can range from simple dilution to more complex extraction techniques. For a standard solution, dilute ***sec*-butylcyclohexane** in a volatile solvent like hexane or pentane to a concentration of 1 mg/mL.

2. GC-MS Instrumentation and Conditions

The selection of an appropriate capillary column and optimization of chromatographic conditions are critical for the effective separation of **sec-butylcyclohexane**.[\[3\]](#)

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC or equivalent
Mass Spectrometer	Agilent 5977A MSD or equivalent
GC Column	HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column)
Injector Temperature	250 °C
Injection Volume	1 µL
Injection Mode	Split (Split ratio 50:1)
Carrier Gas	Helium, 99.999% purity
Flow Rate	1.0 mL/min (Constant Flow)
Oven Temperature Program	Initial temperature 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
MS Transfer Line Temp	280 °C
Ion Source Temperature	230 °C
Ionization Mode	Electron Ionization (EI)
Electron Energy	70 eV
Mass Scan Range	35 - 350 amu
Solvent Delay	3 minutes

Data Presentation

Retention Data

The Kovats retention index is a dimensionless unit that normalizes retention times relative to adjacent n-alkanes. This aids in inter-laboratory comparison of results.

Column Type	Kovats Retention Index
Standard Non-Polar	1014, 984, 1023.35, 1022, 1016.1, 1019[1][4]
Semi-Standard Non-Polar	1032, 1049, 1005, 1023.9[1][4]
Standard Polar	1096, 1102, 1108, 1120, 1101.9[1][4]

Mass Spectrometry Data

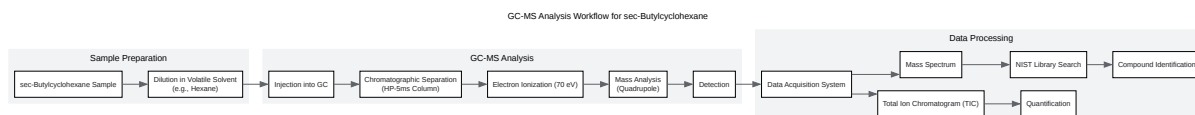
The mass spectrum of **sec-butylcyclohexane** is characterized by a series of fragment ions. The molecular ion peak ($[M]^+$) for **sec-butylcyclohexane** would be at an m/z of 140, corresponding to its molecular weight.[2] However, for alkanes, the molecular ion peak can be of low intensity.[5] The fragmentation of the molecular ion leads to smaller, more stable carbocations. The most abundant fragment ions are summarized below based on data from the NIST Mass Spectrometry Data Center.[1][4]

m/z	Relative Intensity	Possible Fragment Ion
55	Top Peak	$[C_4H_7]^+$
82	2nd Highest	$[C_6H_{10}]^+$
83	3rd Highest	$[C_6H_{11}]^+$
41	High	$[C_3H_5]^+$
57	High	$[C_4H_9]^+$
69	High	$[C_5H_9]^+$
111	Moderate	$[C_8H_{15}]^+$
140	Low	$[C_{10}H_{20}]^+$ (Molecular Ion)

Note: Relative intensities are qualitative descriptions based on typical alkane fragmentation.

Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of **sec-butylcyclohexane** is depicted below.

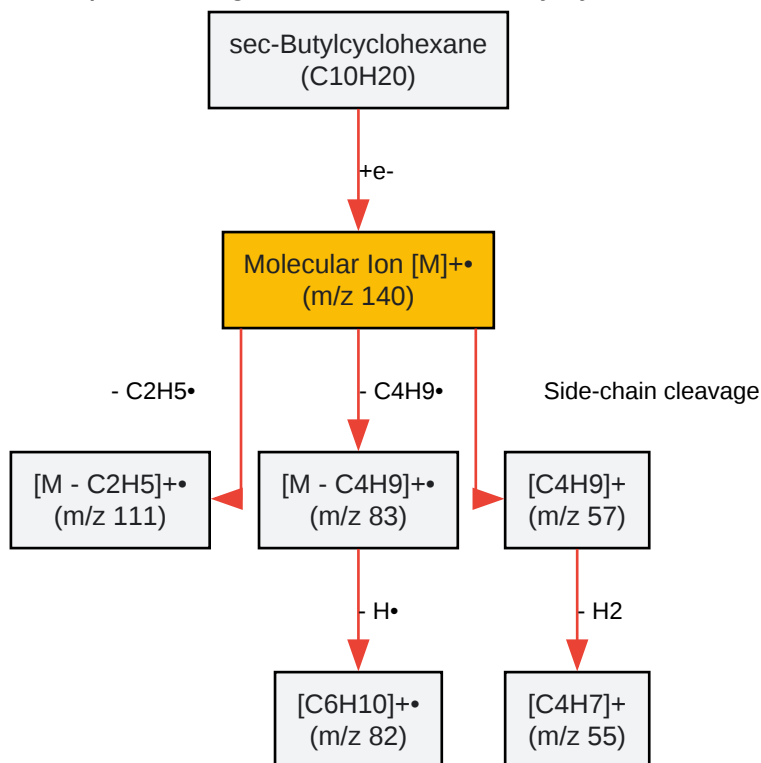


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Caption: GC-MS workflow from sample preparation to data analysis.

The fragmentation of **sec-butylcyclohexane** in the mass spectrometer follows principles of carbocation stability. The initial electron impact creates a molecular ion ($[C_{10}H_{20}]^{+\bullet}$), which is energetically unstable and fragments.[6] The fragmentation process for cycloalkanes often involves the loss of the alkyl side chain or cleavage of the ring structure.[7] For **sec-butylcyclohexane**, a likely fragmentation pathway involves the loss of a butyl radical to form a cyclohexyl cation or related fragments.

Simplified Fragmentation of sec-Butylcyclohexane



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Caption: Fragmentation of **sec-Butylcyclohexane** in MS.

Conclusion

This application note provides a comprehensive overview and a detailed protocol for the analysis of **sec-butylcyclohexane** using GC-MS. The provided data on retention indices and major mass fragments can be used as a reference for the identification of this compound in various sample matrices. The experimental workflow and fragmentation pathway diagrams offer a clear visual representation of the analytical process and the underlying chemical principles.

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